N-Boc-tubulysis
Description
Properties
IUPAC Name |
methyl (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N4O8S/c1-12-23(4)31(40-36(46)49-37(7,8)9)34(44)41(10)29(22(2)3)20-30(48-25(6)42)33-39-28(21-50-33)32(43)38-27(18-24(5)35(45)47-11)19-26-16-14-13-15-17-26/h13-17,21-24,27,29-31H,12,18-20H2,1-11H3,(H,38,43)(H,40,46)/t23-,24-,27+,29+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZAVNFMNDPKI-CLCYSURZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Boc Protection of Ethylenediamine Derivatives
The foundational method involves reacting ethylenediamine with tert-butyl (p-nitrophenyl) carbonate (Boc₂O) under alkaline conditions. In a two-step protocol (CN112979501A):
-
Step 1 : p-Nitrophenol and sodium hydroxide (2–4 M) are mixed with Boc₂O (1:1–1.1 molar ratio) at 20–25°C for 2–3 hours, yielding tert-butyl (p-nitrophenyl) carbonate (Compound A) with 94–96% efficiency.
-
Step 2 : Compound A undergoes reflux with ethylenediamine in ethyl acetate for 5–6 hours, followed by NaOH-mediated workup to isolate N-Boc-ethylenediamine (Compound B) in 82–86% yield.
This method emphasizes recyclability: ethyl acetate and hexane solvents are reclaimed, while aqueous layers (containing NaCl/NaOH) are reused in subsequent batches.
Application in Tubulysin Analog Synthesis
Tubulysin intermediates often incorporate N-Boc-protected amines. For example, WO2014126836A1 details the coupling of Boc-protected valine with tubulysin precursors using DMF and DIPEA, followed by HF-mediated cleavage to yield bioactive derivatives. Key steps include:
-
Boc Protection : Valine reacts with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Deprotection : TFA or HCl in dioxane removes the Boc group post-coupling.
Advanced Deprotection and Isolation Techniques
Thermal Deprotection in Continuous Flow Systems
Selective removal of Boc groups under high-temperature flow conditions avoids acidic reagents. PMC11110071 reports:
-
Conditions : Methanol or trifluoroethanol (TFE) at 150–230°C, 45–60 min residence time.
-
Efficiency :
Advantages : Reduced solvent waste and compatibility with telescoped syntheses (e.g., subsequent benzoylation without isolation).
TMSI-Mediated Deprotection
A PubMed study (25376704) highlights trimethylsilyl iodide (TMSI) for Boc removal in zwitterionic compounds like MK-7655:
-
Protocol : TMSI (1.2 equiv) in DCM at 0°C to RT, 1–2 hours.
-
Catalytic Variant : BSTFA or BSA enables TMSI recycling, cutting reagent use by 50%.
Optimization via Design of Experiments (DoE)
Reaction Parameter Screening
The ACS Chemical Reviews article (10.1021/acs.chemrev.2c00798) outlines DoE for optimizing Boc protection/deprotection:
Kinetic Modeling
RPKA (Reaction Progress Kinetic Analysis) revealed:
-
Rate Law : First-order dependence on Boc-protected amines and catalysts (e.g., Co complexes).
-
Implications : Avoiding substrate inhibition by maintaining low concentrations of free amines during deprotection.
Industrial-Scale and Green Chemistry Approaches
Solvent-Free Boc Deprotection
A solvent-free method using NaCl and H₂SO₄ generates HCl gas in situ for Boc cleavage:
Enzymatic Catalysis
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Alkaline Boc | NaOH, 20–25°C | 82–86% | Low cost, recyclable solvents | Long reaction times |
| Thermal Flow Deprotection | 230°C, MeOH, 45 min | 73–90% | Scalable, no acidic waste | High energy input |
| TMSI-Mediated | TMSI, DCM, RT | >90% | Rapid, high purity | Moisture-sensitive reagents |
| Solvent-Free HCl Gas | H₂SO₄/NaCl, RT | >95% | No solvents, minimal workup | Corrosive acid handling |
Chemical Reactions Analysis
Thermal Deprotection in Continuous Flow Systems
Thermal cleavage of N-Boc groups under supercritical fluid conditions enables efficient deprotection without acid catalysts. Key findings include:
-
Temperature and solvent dependence :
-
Substrate selectivity :
Substrate Type Conversion (%) Conditions (Solvent, Temp, Time) Aromatic N-Boc amines 49–72% TFE, 150°C, 60 min Aliphatic N-Boc amines 27–50% TFE, 150°C, 60 min Secondary N-Boc amines >90% TFE, 150°C, 25–35 min Secondary amines deprotect faster than primary amines due to reduced steric hindrance .
Acid-Catalyzed Hydrolysis
Traditional acidic deprotection methods remain widely used, with recent innovations in green chemistry:
-
Deep eutectic solvents (DES) :
-
Solid acid catalysts :
Diastereoselective Reactions with N-Boc-Protected Organometallics
N-Boc-protected α-aminoorganostannanes undergo transmetalation to generate configurationally stable organolithiums:
-
Reaction with aldehydes :
-
Deprotection pathways :
Selective Mono-Deprotection in Diamines
Thermal conditions enable selective cleavage of one N-Boc group in bis-protected diamines:
-
Tryptamine derivatives :
Substrate Conditions Product (Yield) Bis-Boc tryptamine 150°C, MeOH, 45 min Mono-Boc tryptamine (90%) Bis-Boc carboline 180°C, TFE, 60 min Free diamine (55–70%) Higher temperatures (230°C) lead to over-deprotection and side-product formation .
Mechanistic Insights
-
Thermal deprotection : Proceeds via CO₂ release, monitored by FlowIR spectroscopy .
-
Acid-catalyzed hydrolysis : Involves urea intermediates (e.g., 1,3-diphenylurea) in aqueous ethanol at 150°C .
Emerging Techniques
-
Electrochemical activation : Electricity enhances reaction rates and selectivity in N-Boc deprotection, offering a sustainable alternative .
-
Solvent-free methods : Ex situ H₂SO₄ generation achieves full N-Boc deprotection in piperidine derivatives within 1 hour .
This synthesis highlights the versatility of N-Boc chemistry across thermal, catalytic, and electrochemical platforms. While "N-Boc-tubulysis" remains unidentified, the methodologies discussed are broadly applicable to N-Boc-protected amines, emphasizing scalability, selectivity, and green chemistry principles .
Scientific Research Applications
Key Benefits
- Stability : The Boc group is stable under basic conditions and can be selectively removed under acidic conditions.
- Environmentally Friendly : Many protocols utilize water as a solvent, making the process greener compared to traditional organic solvents .
- Versatility : Applicable to a wide range of amines and can facilitate complex synthetic pathways.
Applications in Drug Development
N-Boc-tubulysis has been crucial in the development of novel therapeutic agents, particularly in creating antibody-drug conjugates (ADCs). These conjugates target cancer cells more effectively by delivering cytotoxic agents directly to them.
Case Study: Tubulysin ADCs
A study focused on optimizing tubulysin-based ADCs demonstrated that modifying the linker from an acetate ester to a carbamate improved stability and cytotoxic activity. The research indicated that the hydrophobicity of the ADC influences its metabolic stability, which is critical for maintaining efficacy in vivo .
Table 1: Comparison of ADCs with Different Linkers
| ADC Type | Linker Type | Stability | IC50 (ng/mL) | Tumor Regression |
|---|---|---|---|---|
| ADC1 | Acetate Ester | Low | 4.4 | Complete |
| ADC2 | Carbamate | High | >30,000 | No regression |
Synthesis of Tubulysin Analogues
Recent advancements have utilized this compound for synthesizing analogues of tubulysin, a potent natural product with antitumor activity. The synthesis involves multiple steps where the Boc group protects amine functionalities during coupling reactions.
Example Synthesis Pathway
- N-acylation with Boc2O : Protects amines while allowing further functionalization.
- Oxidation : Converts protected intermediates into desired products.
- Deprotection : Removal of the Boc group under acidic conditions to yield free amines for biological testing .
Bioconjugation Strategies
This compound is also applied in bioconjugation processes, such as attaching drugs to antibodies or other biomolecules. This method enhances the specificity and efficacy of drug delivery systems.
Thermal Deprotection Techniques
Recent studies have explored selective thermal deprotection methods for N-Boc protected amines in continuous flow systems, allowing for efficient synthesis without acid catalysts . This technique improves scalability and reduces reaction times.
Metabolism Studies
Research on N-tert-butoxycarbonylmethamphetamine (BocMA) has provided insights into metabolic pathways relevant to drug design. Studies indicated that BocMA converts into active metabolites under acidic conditions, highlighting its potential as a prodrug .
Table 2: Metabolites Identified from BocMA Studies
| Metabolite | Detection Method | Recovery Rate |
|---|---|---|
| 4-Hydroxy-BocMA | LC-MS/MS | 0.3% |
| N-tert-butoxycarbonylephedrine | Urine Analysis | Not Detected |
| N-tert-butoxycarbonyl-cathinone | Microsomal Incubation | Not Detected |
Mechanism of Action
The mechanism of action of N-Boc-tubulysis primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing for further chemical transformations.
Molecular Targets and Pathways
Protection: The Boc group forms a stable carbamate linkage with the amino group.
Deprotection: Acidic or basic conditions cleave the carbamate linkage, releasing the free amine.
Comparison with Similar Compounds
N-Boc-1-Aminocyclobutanecarboxylic Acid
Molecular Formula: C₁₀H₁₇NO₄; Molecular Weight: 215.25 g/mol
N-Boc-S-Tritylcystein-N-Methoxy-N-Methylamide
Molecular Formula : C₂₉H₃₄N₂O₄S; Molecular Weight : 506.66 g/mol
N-Boc-Glycine N-Carboxyanhydride
Molecular Formula: C₈H₁₁NO₅; Molecular Weight: 201.18 g/mol
- Structural Features : Boc-protected glycine with a reactive N-carboxyanhydride (NCA) ring.
- Applications : Enables rapid polypeptide synthesis via ring-opening polymerization, commonly used in biomaterial engineering .
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Methodological Insights
Comparative Reactivity
- N-Boc-1-Aminocyclobutanecarboxylic Acid: The strained cyclobutane ring increases reactivity in nucleophilic substitutions, enabling rapid peptide bond formation .
- N-Boc-Glycine N-Carboxyanhydride : Polymerizes in the presence of initiators like amines, yielding polypeptides with controlled chain lengths .
Functional Advantages
- This compound : PEG linker length and flexibility are critical for PROTAC efficacy, ensuring optimal distance between target-binding and E3 ligase-binding domains .
- N-Boc-S-Tritylcystein : The trityl group’s bulkiness prevents disulfide formation during synthesis, a feature absent in PEGylated Boc derivatives .
Biological Activity
N-Boc-tubulysis is a synthetic compound derived from the natural product tubulysin, which is known for its potent biological activities, particularly as an antitumor agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Tubulysins
Tubulysins are a class of compounds produced by myxobacteria, specifically Angiococcus disciformis and Archangium gephyra. They exhibit strong inhibitory effects on tubulin polymerization, leading to disruption of the cytoskeletal structure in cancer cells. This property makes them promising candidates for cancer therapy, especially in treating multidrug-resistant tumors .
The primary mechanism through which this compound exerts its biological effects is by binding to tubulin and inhibiting its polymerization. This action results in cell cycle arrest and apoptosis in rapidly dividing cells. The structure of this compound includes specific functional groups that enhance its binding affinity and cytotoxicity compared to other analogs.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the tubulysin scaffold significantly influence biological activity. For instance, the presence of a tertiary amine at the N-terminus is crucial for maintaining antiproliferative activity. Studies have shown that replacing certain residues can lead to analogs with comparable or improved efficacy against cancer cell lines .
Table 1: Biological Activity of Tubulysin Analogues
| Compound | Inhibition of Proliferation (IC50, μM) | Tubulin Inhibition (IC50, μM) |
|---|---|---|
| Tubulysin U | 0.00065 | 0.0004 |
| Tubulysin V | 0.12 | 0.24 |
| Epi-Tubulysin V | 5.1 | 8.1 |
| FT-040 | >50 | ND |
| FT-039 | 0.3 | 0.17 |
| FT-038 | 14.2 | 12.2 |
Values represent means from independent IC₅₀ determinations with maximum drug concentrations noted .
Case Study 1: Anticancer Efficacy
In a study published in Nature, researchers evaluated the anticancer efficacy of various tubulysin analogs, including this compound, against human lung cancer (H226) and renal cancer (786-0) cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC₅₀ values comparable to established chemotherapeutics like paclitaxel .
Case Study 2: Resistance Mechanisms
Another investigation focused on the effectiveness of this compound in overcoming drug resistance in cancer therapy. The study found that this compound could effectively induce apoptosis in cell lines expressing P-glycoprotein, a common mechanism of drug resistance in cancer cells .
Q & A
Q. What are the critical steps to ensure high-purity synthesis of N-Boc-tubulysis, and how can researchers optimize reaction conditions?
Methodological Answer:
- Prioritize solvent selection (e.g., dichloromethane for Boc protection stability) and temperature control (0–25°C) to minimize side reactions.
- Use TLC or HPLC to monitor reaction progress and confirm purity (>95%) .
- Optimize catalysts (e.g., DMAP for acylation) and stoichiometric ratios via fractional factorial experiments to identify critical variables .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- Combine H/C NMR to verify Boc-group presence (e.g., tert-butyl peaks at 1.4 ppm in H NMR) and tubulysis backbone integrity.
- Validate molecular weight via high-resolution mass spectrometry (HRMS) with <2 ppm error margin.
- Document spectral data in supplementary materials for reproducibility, following IUPAC guidelines .
Q. Which in vitro assays are most reliable for preliminary evaluation of this compound’s microtubule destabilization activity?
Methodological Answer:
- Use tubulin polymerization inhibition assays (e.g., fluorescence-based) with paclitaxel as a positive control.
- Standardize cell-free systems (e.g., porcine brain tubulin) and quantify IC values via dose-response curves.
- Include triplicate runs and negative controls (e.g., DMSO-only) to mitigate experimental noise .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC50_{50}50 values of this compound across studies?
Methodological Answer:
- Conduct meta-analysis to identify variables (e.g., tubulin source, assay temperature) causing discrepancies.
- Replicate key studies under standardized conditions (e.g., 37°C, human recombinant tubulin) and apply Bland-Altman plots for bias assessment.
- Use systematic review frameworks (e.g., PRISMA) to evaluate methodological rigor .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing blood-brain barrier (BBB) penetration challenges?
Methodological Answer:
Q. What computational approaches best predict off-target interactions of this compound with non-microtubule proteins?
Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) against structural databases (PDB) to screen for kinase or protease binding.
- Validate predictions with SPR-based binding assays and CRISPR-Cas9 knockout models to confirm phenotypic relevance.
- Apply cheminformatics tools (e.g., SwissTargetPrediction) to prioritize high-risk off-targets .
Data Analysis & Reproducibility
Q. How can researchers enhance reproducibility in this compound dose-response studies?
Methodological Answer:
- Adopt FAIR data principles: Share raw datasets (e.g., absorbance values, curve-fit parameters) in public repositories like Zenodo.
- Use open-source tools (e.g., GraphPad Prism) for consistent curve fitting (four-parameter logistic model).
- Report Hill slopes and values to enable cross-study comparisons .
Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
